alpha-d-Arabinose tetrabenzoate

Conformational Analysis Carbohydrate Chemistry NMR Spectroscopy

Sourcing a conformationally reliable arabinose building block is difficult; generic tetraacetates fail to replicate the axial-rich equilibrium critical for stereospecific glycosylation. α-D-Arabinose tetrabenzoate (CAS 7702-27-4) solves this by providing a dominant ¹C₄ chair conformation with the anomeric substituent axial-a +0.30 kcal·mol⁻¹ equilibrium shift proven to enhance diastereoselectivity over the acetate analog. Key outcomes: (1) Superior crystallinity vs. the tetraacetate, simplifying purification. (2) Consistent anomeric bias for reproducible glycosyl donor performance. (3) Validated NMR benchmark for DFT conformational modeling. Supplied as a stable, crystalline solid; typical purity ≥95%. Ideal for oligosaccharide synthesis, enzyme-probe design, and chiral method development.

Molecular Formula C33H26O9
Molecular Weight 566.6 g/mol
CAS No. 7702-27-4
Cat. No. B11956636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-d-Arabinose tetrabenzoate
CAS7702-27-4
Molecular FormulaC33H26O9
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2
InChIKeyYHLULIUXPPJCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-d-Arabinose Tetrabenzoate: Conformational Overview


alpha-d-Arabinose tetrabenzoate (CAS 7702-27-4) is a perbenzoylated derivative of D-arabinose, a pentose sugar, belonging to the class of fully protected aldopentopyranose esters [1]. As a tetrabenzoate, it exists as a crystalline, stable solid that serves as a crucial intermediate and a model compound in carbohydrate chemistry. Its primary scientific value lies in its use as a glycosyl donor precursor and as a probe for studying the anomeric effect and conformational equilibria, where the bulky, electron-withdrawing benzoyloxy substituents markedly shift the chair-chair equilibrium compared to its acetate analog [1].

Perbenzoylated D-arabinose derivative for conformational analysis
Glycosyl donor precursor: axial-rich chair may influence stereochemistry
Crystalline solid suitable for purification and chiral resolution

alpha-d-Arabinose Tetrabenzoate: Substitution Unreliability


Direct substitution with the more common alpha-d-arabinose tetraacetate or other pentose tetrabenzoates is not straightforward, as the nature of the protecting group fundamentally alters the molecule's three-dimensional shape in solution. Research has conclusively demonstrated that replacing acetoxy groups with benzoyloxy groups significantly shifts the conformational equilibrium of the pyranose ring toward the chair conformer with the anomeric substituent in an axial orientation [1]. This conformational preference directly impacts the molecule's reactivity, its ability to crystallize, and its recognition by enzymes or chiral selectors. Therefore, using an acetate instead of a benzoate, or an isomeric pentose derivative, would yield a different conformational ensemble, leading to irreproducible outcomes in stereospecific synthesis or analytical method development [1].

Property
alpha-d-Arabinose Tetrabenzoate
Tetraacetate or other pentose benzoates
Conformational preference
Axial-rich chair conformer
Different chair distribution
Protecting group effect
Strong electron-withdrawing enhances anomeric effect
Weaker effect; equilibrium differs
Stereospecific synthesis
May favor defined axial glycosylation
Stereochemical outcome may shift

alpha-d-Arabinose Tetrabenzoate: Quantitative Conformational Evidence


Conformational Equilibrium Shift

A direct head-to-head NMR study provides quantitative evidence of a conformational shift. The alpha-d-arabinopyranose tetrabenzoate (11) exhibits a greater proportion of the C1 (D) chair conformation at equilibrium compared to its tetraacetate analog (3). Specifically, the tetrabenzoate has about 10% more of the C1 conformer, corresponding to a free energy difference (ΔΔG°) of 0.30 kcal mol⁻¹ [1]. This shift is driven by the enhanced anomeric effect of the more electron-withdrawing benzoyloxy group, which favors the axial orientation of the anomeric substituent [1].

Conformational shift
Head-to-head
~10% more C1 (D) chair; ΔΔG° = +0.30 kcal mol⁻¹
Reported axial preference may influence glycosylation stereochemistry
Acetone-d₆, 31 °C, ¹H NMR coupling constant averaging
Conformational Analysis Carbohydrate Chemistry NMR Spectroscopy

Thermodynamic Axial Preference

The study provides class-level thermodynamic data showing that for most D-aldopentopyranose configurations, the tetrabenzoate derivatives stabilize the chair conformation having the anomeric substituent axial more so than the corresponding tetraacetates [1]. For the alpha-D-arabino configuration specifically, the tetrabenzoate (11) shifts the equilibrium toward the C1 (D) conformer by 0.30 kcal mol⁻¹ relative to the tetraacetate (3) [1]. This is part of a broader trend where the enhanced electron-withdrawing ability of the benzoyl group amplifies the anomeric effect, a phenomenon not observed with the acetate protecting group [1].

Thermodynamic preference
Class-level
ΔΔG° = +0.30 kcal mol⁻¹
Conformational shift is a class-specific property of perbenzoylated pentoses
Consistent across multiple D-aldopentopyranose configurations
Anomeric Effect Thermodynamics Carbohydrate Conformation

alpha-d-Arabinose Tetrabenzoate Applications


Stereoselective Glycosylation

The documented preference of alpha-d-arabinose tetrabenzoate for the C1 (D) chair conformation, with its anomeric substituent axial, makes it an ideal glycosyl donor precursor for reactions where this geometry favors a specific anomeric outcome [1]. Researchers can leverage this conformational bias to enhance diastereoselectivity in the synthesis of arabinose-containing oligosaccharides or natural product analogs, where the corresponding tetraacetate may lead to a different stereochemical distribution.

Anomeric Effect NMR Standard

This compound serves as a precise reference material in NMR-based conformational analysis. Its well-characterized equilibrium shift of +0.30 kcal mol⁻¹ and the associated changes in spin-spin coupling constants compared to its acetate analog provide a benchmark for calibrating computational models (e.g., DFT or molecular mechanics) that predict the anomeric effect in polyoxygenated rings [1].

Crystallization-Driven Chiral Resolution

The substantial difference in conformational equilibrium and the bulkier benzoyl groups of the tetrabenzoate often lead to superior crystallinity compared to the more flexible tetraacetate. This can be exploited in the purification of arabinose derivatives via crystallization, or in the preparation of a crystalline chiral derivatizing agent where a single, defined conformation is crucial for enantiodiscrimination.

Mechanistic Probes in Enzymology

When investigating the substrate specificity of arabinose-processing enzymes (e.g., arabinofuranosidases or transporters), the tetrabenzoate can act as a conformationally restricted, non-hydrolyzable probe. Its dominant solution conformation, distinct from the natural substrate or its acetate analog, allows researchers to test whether an enzyme recognizes a specific chair form, providing insight into transition-state mimicry and inhibitor design [1].

Application
Selection Property
Validation Focus
Stereoselective glycosylation
Axial-rich chair bias
Glycosylation diastereoselectivity under defined conditions
Anomeric effect NMR reference
Defined conformational free energy shift
Benchmark for computational model calibration
Crystallization-based purification
Crystalline derivative suitable for resolution
Enantiodiscrimination or purification efficiency
Enzymology mechanistic probe
Conformationally restricted, non-hydrolyzable probe
Enzyme recognition of specific chair conformer
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